molecular formula C22H26O2 B3057074 Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- CAS No. 76471-78-8

Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-

Cat. No.: B3057074
CAS No.: 76471-78-8
M. Wt: 322.4 g/mol
InChI Key: YCAUHIWHXSSOGQ-UHFFFAOYSA-N
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Description

Its structure consists of an ethanedione (oxalic acid dione) core flanked by bulky tert-butylphenyl groups. This compound is part of a broader class of aromatic ketones and diketones, which are widely used in organic synthesis, materials science, and pharmaceuticals . The tert-butyl groups confer steric hindrance and electron-donating effects, influencing reactivity, solubility, and thermal stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(4-tert-butylphenyl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O2/c1-21(2,3)17-11-7-15(8-12-17)19(23)20(24)16-9-13-18(14-10-16)22(4,5)6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAUHIWHXSSOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466685
Record name Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76471-78-8
Record name Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- typically involves the reaction of 4-(1,1-dimethylethyl)phenyl derivatives with ethanedione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using advanced chemical reactors. The process is optimized for high efficiency and minimal waste, employing continuous flow techniques and automated monitoring systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: Reduction reactions typically yield hydroxy derivatives.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted ethanedione derivatives .

Scientific Research Applications

Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is used in biochemical assays and as a probe in molecular biology studies.

    Industry: It is employed in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- exerts its effects involves interactions with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Physical Properties

Table 1: Key Physical Properties of Ethanedione Derivatives and Related Compounds
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Structural Features References
Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- C₂₂H₂₆O₂ 334.44* Not reported Not reported Diketone with tert-butylphenyl groups
1-[4-(tert-butyl)phenyl]ethanone C₁₂H₁₆O 176.25 17–18 117 Single ketone, tert-butylphenyl
1-(4-tert-butylphenyl)-3-phenylpropane-1,3-dione C₁₉H₂₀O₂ 280.36 Not reported Not reported Diketone with phenyl and tert-butyl
Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- C₃₀H₁₆F₂O₂ 458.45 Not reported Not reported Diketone with fluorophenyl ethynyl

*Calculated based on molecular formula.

Key Observations:

  • Steric Effects: The tert-butyl groups in Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- introduce significant steric hindrance compared to simpler ketones like 1-[4-(tert-butyl)phenyl]ethanone. This likely reduces solubility in polar solvents but enhances thermal stability .
  • Electronic Effects : The electron-donating tert-butyl groups may stabilize the diketone core via resonance, contrasting with electron-withdrawing substituents (e.g., fluorine in the ethynyl derivative in ).
  • Thermal Properties: While direct data for the target compound is unavailable, 1-[4-(tert-butyl)phenyl]ethanone has a boiling point of 117°C and a flash point of 30°C, suggesting that the diketone derivative may have higher thermal stability due to increased molecular weight .

Biological Activity

Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- (also known as 1,2-bis(4-(tert-butyl)phenyl)ethane-1,2-dione) is an organic compound notable for its diverse biological activities and applications in scientific research. This article provides a comprehensive overview of its biological activity, including synthesis methods, interactions with biological systems, and potential applications in drug design.

  • Molecular Formula : C₁₈H₁₈O₂
  • Molecular Weight : Approximately 322.4 g/mol
  • Physical Appearance : Yellowish powder
  • Solubility : Sparingly soluble in water; soluble in various organic solvents.

The structure of ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- features two tert-butyl-substituted phenyl groups attached to an ethanedione backbone. This unique configuration contributes to its steric properties and solubility characteristics, making it a versatile compound for both synthetic and biological applications .

Synthesis Methods

Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- can be synthesized through several methods that highlight its accessibility for laboratory and industrial use. Common methods include:

  • Condensation Reactions : Utilizing phenolic compounds and diketones.
  • Catalytic Processes : Employing transition metal catalysts to facilitate the formation of the diketone structure.

These synthesis routes are essential for producing the compound in sufficient quantities for research and application purposes.

Interaction Studies

Research has primarily focused on the interactions of ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- with various enzymes and biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Key findings include:

  • Enzyme Inhibition : The compound has shown promise as a ligand that can inhibit specific enzymes involved in metabolic pathways.
  • Antioxidant Properties : Its structure suggests potential antioxidant activity, which is beneficial in mitigating oxidative stress in biological systems .

Case Studies

Several case studies illustrate the biological efficacy of ethanedione derivatives:

  • Anticancer Activity : A study demonstrated that derivatives of ethanedione exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to ethanedione were tested against the NCI-60 human tumor cell lines and showed promising growth inhibition .
  • Antifungal Activity : Research has indicated that related compounds possess antifungal properties, which may be attributed to their ability to disrupt fungal cell membranes or inhibit key metabolic enzymes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-C₁₄H₁₈OSimpler structure; primarily used in flavoring
4-tert-ButylacetophenoneC₁₄H₁₈OContains one phenyl group; used in synthesis
2,3-Dihydroxy-5-tert-butylacetophenoneC₁₄H₁₈O₃Contains hydroxyl groups; more polar

Ethanedione stands out due to its diketone functionality combined with bulky tert-butyl groups that enhance its steric properties compared to simpler analogs. This unique combination allows it to serve diverse roles in chemical synthesis and biological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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